molecular formula C27H38F17N2O4P B1228167 11-(Perfluorooctyl)undecyl dimorpholinophosphinate CAS No. 134051-92-6

11-(Perfluorooctyl)undecyl dimorpholinophosphinate

Cat. No. B1228167
CAS RN: 134051-92-6
M. Wt: 808.5 g/mol
InChI Key: SIGZHCRJKAFRED-UHFFFAOYSA-N
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Description

11-(perfluorooctyl)undecyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.

Scientific Research Applications

Miscibility in Monolayers

The miscibility behavior of 11-(Perfluorooctyl)undecyl dimorpholinophosphinate (F8H11DMP) has been explored in relation to dipalmitoylphosphatidylcholine (DPPC) in Langmuir monolayers. These monolayers, formed at the air/water interface, indicate that DPPC and F8H11DMP are miscible, as demonstrated by the linear variation of phase transition pressure and confirmed by deviations from the additivity rule. This finding is significant for understanding the interaction between these compounds in monolayers, which has potential applications in biomedical fields, especially concerning lung surfactants (Hiranita et al., 2003).

Emulsion and Microemulsion Formation

F8H11DMP shows promising results in forming stable water-in-fluorocarbon emulsions and microemulsions. This ability to emulsify water in fluorocarbons makes F8H11DMP a valuable agent in creating delivery systems for hydrophilic bioactive materials, particularly for pulmonary delivery (Courrier, Vandamme, & Krafft, 2004).

Interaction with Diacyl Phosphatidylcholines

The interaction of 11-(perfluorohexyl)-undecanoic acid, a compound similar to F8H11DMP, with various phosphatidylcholines (PCs) has been investigated. These studies are crucial in understanding the mixing behavior and miscibility of these compounds at the air-water interface, which has implications in the function of biological mono- and bilayers (Arora, Bummer, & Lehmler, 2003).

Biomedical Applications

Research indicates that partially fluorinated compounds, such as F8H11DMP, interact with biomembrane constituents. These interactions can lead to novel insights into the molecular function of biomembrane components, which is pivotal for the biomedical use of fluorinated materials (Nakahara, Krafft, Shibata, & Shibata, 2011).

Antibacterial Polymeric Materials

The development of polymeric materials incorporating fluorinated and hydantoin moieties, which could include compounds like F8H11DMP, has been investigated. These materials have shown potential as contact-active biocides, highlighting the potential of F8H11DMP in developing antibacterial surfaces (Iannelli, Bergamelli, & Galli, 2009).

properties

CAS RN

134051-92-6

Molecular Formula

C27H38F17N2O4P

Molecular Weight

808.5 g/mol

IUPAC Name

4-[12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadecoxy(morpholin-4-yl)phosphoryl]morpholine

InChI

InChI=1S/C27H38F17N2O4P/c28-20(29,21(30,31)22(32,33)23(34,35)24(36,37)25(38,39)26(40,41)27(42,43)44)10-8-6-4-2-1-3-5-7-9-15-50-51(47,45-11-16-48-17-12-45)46-13-18-49-19-14-46/h1-19H2

InChI Key

SIGZHCRJKAFRED-UHFFFAOYSA-N

SMILES

C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Other CAS RN

134051-92-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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